molecular formula C18H19NO6 B11003274 N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-alanine

N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-alanine

Cat. No.: B11003274
M. Wt: 345.3 g/mol
InChI Key: CXULUBHZXYEBLG-JTQLQIEISA-N
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Description

N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-alanine is a complex organic compound with a molecular formula of C18H19NO6 This compound features a benzo[c]chromen core, which is a fused ring system, and is functionalized with an acetyl group and an L-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-alanine typically involves multiple steps:

    Formation of the Benzo[c]chromen Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[c]chromen structure.

    Coupling with L-Alanine: The final step involves coupling the functionalized benzo[c]chromen with L-alanine. This can be done using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[c]chromen core, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The acetyl and alanine groups can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetyl or alanine groups.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohols or reduced benzo[c]chromen derivatives.

    Substitution: Various substituted benzo[c]chromen derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-alanine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions, particularly those involving acetylation and deacetylation processes. It may also serve as a probe for studying protein-ligand interactions.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It could be investigated for its effects on various biological pathways and its potential as a therapeutic agent.

Industry

In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-alanine involves its interaction with specific molecular targets. The benzo[c]chromen core can interact with various enzymes or receptors, potentially inhibiting or activating them. The acetyl group may play a role in acetylation reactions, affecting protein function and signaling pathways. The L-alanine moiety can facilitate interactions with amino acid transporters or enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-alanine is unique due to its specific combination of functional groups and the presence of the L-alanine moiety. This combination allows for unique interactions and reactivity compared to its analogs, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H19NO6

Molecular Weight

345.3 g/mol

IUPAC Name

(2S)-2-[[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]propanoic acid

InChI

InChI=1S/C18H19NO6/c1-10(17(21)22)19-16(20)9-24-11-6-7-13-12-4-2-3-5-14(12)18(23)25-15(13)8-11/h6-8,10H,2-5,9H2,1H3,(H,19,20)(H,21,22)/t10-/m0/s1

InChI Key

CXULUBHZXYEBLG-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2

Canonical SMILES

CC(C(=O)O)NC(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2

Origin of Product

United States

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